molecular formula C21H18F3NO4S3 B8144452 NAZ2329

NAZ2329

Cat. No.: B8144452
M. Wt: 501.6 g/mol
InChI Key: AKXBLDKCMACKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAZ2329 is a chemical compound known for its role as an inhibitor of receptor-type protein tyrosine phosphatases, specifically targeting the R5 subfamily. This compound is notable for its ability to permeate cells and selectively inhibit certain protein tyrosine phosphatases, making it a valuable tool in scientific research, particularly in the study of cancer and stem cell properties .

Scientific Research Applications

NAZ2329 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAZ2329 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

NAZ2329 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

NAZ2329 exerts its effects by binding to the active domain of receptor-type protein tyrosine phosphatases, specifically the D1 domain. This binding inhibits the phosphatase activity, leading to the accumulation of phosphorylated proteins that regulate various cellular processes. The inhibition of protein tyrosine phosphatases by this compound has been shown to suppress tumor growth and stem cell-like properties in glioblastoma cells .

Comparison with Similar Compounds

Similar Compounds

    PTPRZ Inhibitors: Compounds that inhibit the same protein tyrosine phosphatase as NAZ2329.

    PTPRG Inhibitors: Compounds that target the same protein tyrosine phosphatase as this compound.

Uniqueness

This compound is unique in its ability to selectively and allosterically inhibit the R5 subfamily of receptor-type protein tyrosine phosphatases. This selectivity makes it a valuable tool for studying the specific roles of these phosphatases in cellular processes and disease states .

Properties

IUPAC Name

N-(benzenesulfonyl)-3-[[2-ethoxy-5-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S3/c1-2-29-17-9-8-15(21(22,23)24)12-14(17)13-31-18-10-11-30-19(18)20(26)25-32(27,28)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXBLDKCMACKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.